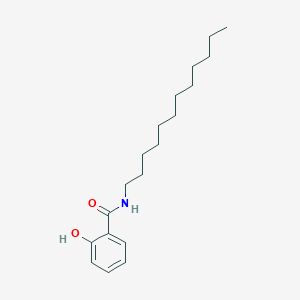
N-dodecyl-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dodecyl-2-hydroxybenzamide: is an organic compound with the molecular formula C19H31NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with a dodecyl group and the benzene ring is substituted with a hydroxyl group at the ortho position. This compound is known for its surfactant properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-dodecyl-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with dodecylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N-dodecyl-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 2-dodecanoylbenzoic acid.
Reduction: Formation of N-dodecyl-2-aminobenzene.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-dodecyl-2-hydroxybenzamide is used as a surfactant in various chemical reactions to enhance the solubility of hydrophobic compounds. It is also used in the synthesis of other organic compounds as an intermediate .
Biology: In biological research, this compound is used to study membrane proteins. Its surfactant properties help in solubilizing and stabilizing membrane proteins for structural and functional studies .
Medicine: It is also being investigated for its antimicrobial properties .
Industry: this compound is used in the formulation of detergents and cleaning agents. Its surfactant properties make it effective in removing oils and greases from surfaces .
Wirkmechanismus
The mechanism of action of N-dodecyl-2-hydroxybenzamide primarily involves its surfactant properties. The dodecyl group interacts with hydrophobic regions of molecules, while the hydroxyl and amide groups interact with hydrophilic regions. This dual interaction allows the compound to solubilize hydrophobic molecules in aqueous environments. In biological systems, it disrupts the lipid bilayer of cell membranes, enhancing the permeability of the membrane and facilitating the transport of molecules across the membrane .
Vergleich Mit ähnlichen Verbindungen
- N-dodecyl-2-methoxybenzamide
- N-dodecyl-2-methylbenzamide
- N-benzyl-2-hydroxybenzamide
Comparison: N-dodecyl-2-hydroxybenzamide is unique due to the presence of both a long hydrophobic dodecyl chain and a hydrophilic hydroxyl group. This combination imparts strong surfactant properties, making it more effective in solubilizing hydrophobic compounds compared to its analogs like N-dodecyl-2-methoxybenzamide and N-dodecyl-2-methylbenzamide, which lack the hydroxyl group. N-benzyl-2-hydroxybenzamide, on the other hand, has a shorter hydrophobic chain, resulting in different solubility and surfactant properties .
Eigenschaften
CAS-Nummer |
10586-70-6 |
|---|---|
Molekularformel |
C19H31NO2 |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
N-dodecyl-2-hydroxybenzamide |
InChI |
InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-13-16-20-19(22)17-14-11-12-15-18(17)21/h11-12,14-15,21H,2-10,13,16H2,1H3,(H,20,22) |
InChI-Schlüssel |
ZETBIRNOTNNZCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15081818.png)
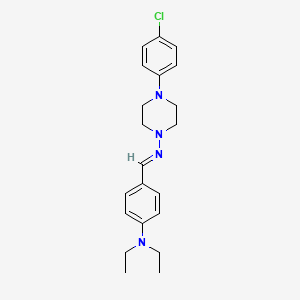

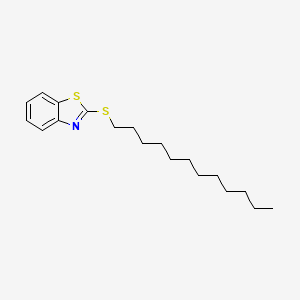
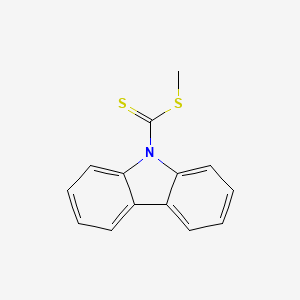
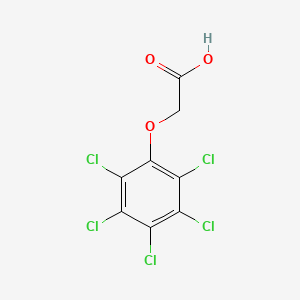
![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15081835.png)
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081838.png)
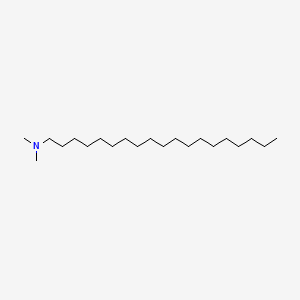

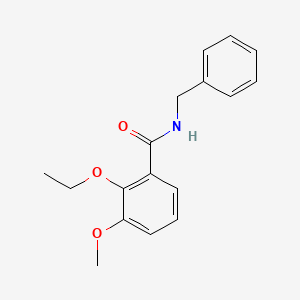
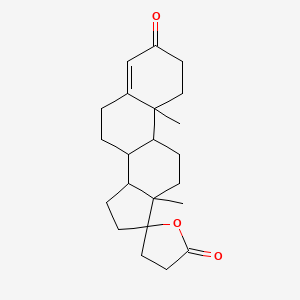

![3-[1-(benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15081890.png)
